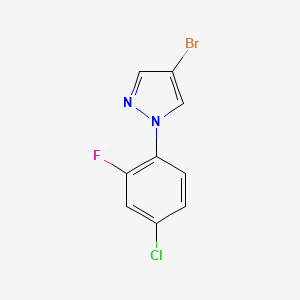

4-Bromo-1-(4-chloro-2-fluorophenyl)-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1-(4-chloro-2-fluorophenyl)pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClFN2/c10-6-4-13-14(5-6)9-2-1-7(11)3-8(9)12/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVOWBKQSQRVOHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)F)N2C=C(C=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies for 4 Bromo 1 4 Chloro 2 Fluorophenyl 1h Pyrazole

Regioselective Synthesis of the 1H-Pyrazole Core

The formation of the central 1H-pyrazole ring is the foundational step in the synthesis. Regioselectivity is paramount to ensure the correct placement of substituents, which dictates the final compound's biological activity. Two primary strategies are prevalent: classical cyclization reactions and 1,3-dipolar cycloadditions.

Cyclization Reactions Utilizing Hydrazine (B178648) Derivatives and Suitable Precursors

The most traditional and widely used method for pyrazole (B372694) synthesis is the condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or its synthetic equivalent. This (3+2) cyclocondensation approach is highly versatile.

The reaction typically involves a 1,3-dielectrophile, such as a 1,3-diketone, which reacts with the dinucleophilic hydrazine. For unsymmetrical diketones, the reaction can lead to a mixture of regioisomers. However, reaction conditions can be optimized to favor one isomer. For instance, the cyclocondensation of aryl hydrochloride hydrazines with 1,3-diketones in aprotic dipolar solvents has been shown to yield better results and regioselectivity compared to conventional methods.

Modern variations of this method include the in situ formation of the 1,3-dicarbonyl compound from enolates and carboxylic acid chlorides, followed by a one-pot reaction with hydrazine to form the pyrazole. This multicomponent reaction strategy enhances efficiency and allows for a broader scope of functional groups.

Exploration of 1,3-Dipolar Cycloaddition Routes to Pyrazole Architectures

An alternative and powerful strategy for constructing the pyrazole ring is through a 1,3-dipolar cycloaddition. This reaction typically involves a diazo compound (the 1,3-dipole) and an alkyne or alkene (the dipolarophile). researchgate.net

A significant advancement in this area is the in situ generation of diazo compounds from precursors like N-tosylhydrazones, which circumvents the need to handle potentially hazardous diazoalkanes. researchgate.netnih.gov The subsequent cycloaddition with a suitable alkyne yields the pyrazole ring. The regioselectivity of this reaction is influenced by both steric and electronic factors of the substituents on the diazo compound and the alkyne. researchgate.net This method is particularly useful for creating polysubstituted pyrazoles with a high degree of control. For example, the reaction of diazo compounds with alkynyl bromides can produce 4-bromo-substituted pyrazoles directly. nih.gov

Targeted Introduction of Halogen Substituents onto the Pyrazole Nucleus

The introduction of halogen atoms at specific positions on both the pyrazole and phenyl rings is crucial for the target molecule's function. This is achieved through direct halogenation of the pyrazole core and by using pre-halogenated starting materials for the phenyl moiety.

Bromination Strategies for the 4-Position of the Pyrazole Ring

The pyrazole ring is an electron-rich aromatic system that readily undergoes electrophilic substitution, with the C4-position being the most susceptible. Direct bromination of a pre-formed 1-aryl-1H-pyrazole is a common and effective strategy. Various brominating agents can be employed for this purpose.

Common reagents include elemental bromine (Br₂) in solvents like dioxane, and N-halosuccinimides, particularly N-Bromosuccinimide (NBS). More reactive agents like N-bromosaccharin (NBSac) have also been used effectively, often under solvent-free conditions, which presents an environmentally favorable option. researchgate.netorganic-chemistry.org Another approach is electrochemical bromination, where pyrazoles are brominated at a platinum anode in an aqueous solution of sodium bromide, offering a high-yield alternative. wikipedia.org

| Brominating Agent | Typical Conditions | Advantages | Reference |

|---|---|---|---|

| Elemental Bromine (Br₂) | Dioxane or Acetic Acid | Readily available, effective for many substrates. | mdpi.com |

| N-Bromosuccinimide (NBS) | CCl₄ or CH₃CN, often with a radical initiator (AIBN) or light. | Milder than Br₂, easier to handle. | researchgate.net |

| N-Bromosaccharin (NBSac) | Solvent-free, often with a catalyst like H₂SO₄/SiO₂. | High reactivity, eco-friendly (solvent-free). | researchgate.netorganic-chemistry.org |

| Electrolysis | Pt anode in aqueous NaBr solution. | High yields, avoids hazardous reagents. | wikipedia.org |

Halogenation at the Phenyl Moiety via Precursor Derivatization

The chloro and fluoro substituents on the phenyl ring are not introduced by direct halogenation of the final N-aryl pyrazole. Instead, the synthesis strategically begins with a precursor that already contains the desired halogenation pattern. For the target molecule, this precursor is (4-chloro-2-fluorophenyl)hydrazine.

The synthesis of this crucial hydrazine intermediate typically starts from 4-chloro-2-fluoroaniline. A standard method involves a diazotization reaction, where the aniline (B41778) is treated with sodium nitrite (B80452) and a strong acid (like hydrochloric acid) at low temperatures to form a diazonium salt. This is followed by a reduction step, for example using tin(II) chloride or sodium sulfite, to yield the corresponding hydrazine hydrochloride salt. guidechem.compatsnap.comwipo.int The free hydrazine base can then be liberated by treatment with a mild base. prepchem.com

N-Arylation Approaches for the 1-Position with 4-chloro-2-fluorophenyl Moiety

The final key step is the formation of the C-N bond between the pyrazole's N1 position and the 4-chloro-2-fluorophenyl group. This can be accomplished either during the initial ring formation or by a subsequent cross-coupling reaction.

The most direct and regioselective method is to use the appropriately substituted arylhydrazine, in this case, (4-chloro-2-fluorophenyl)hydrazine, in the initial cyclization reaction with a 1,3-dicarbonyl precursor as described in section 2.1.1. This approach constructs the N-aryl pyrazole core in a single, efficient step, ensuring the aryl moiety is exclusively at the N1 position.

Mechanistic Pathways of N-Arylation Reactions

The formation of the C-N bond in 4-Bromo-1-(4-chloro-2-fluorophenyl)-1H-pyrazole is typically achieved through N-arylation reactions, predominantly catalyzed by copper (in Ullmann-type reactions) or palladium (in Buchwald-Hartwig amination). wikipedia.orgwikipedia.org

Copper-Catalyzed N-Arylation (Ullmann Condensation): The Ullmann condensation is a classic method for forming C-N bonds. wikipedia.org The reaction mechanism, while not universally agreed upon, is generally believed to proceed through a catalytic cycle involving copper in different oxidation states, typically Cu(I) and Cu(III).

The proposed catalytic cycle is as follows:

Formation of a Copper-Amide Complex: The pyrazole starting material reacts with a base and a Cu(I) salt to form a copper-pyrazolide intermediate.

Oxidative Addition: The aryl halide (e.g., a dihalofluorobenzene derivative) adds to the Cu(I) complex. This is often the rate-determining step and results in a Cu(III) intermediate.

Reductive Elimination: The N-aryl bond is formed as the aryl and pyrazolide groups are eliminated from the Cu(III) center, regenerating a Cu(I) species that can re-enter the catalytic cycle.

The presence of ligands, such as diamines or phenanthrolines, can stabilize the copper intermediates and accelerate the reaction, often allowing for milder reaction conditions than the high temperatures traditionally required. acs.orgorganic-chemistry.orgnih.gov

Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination): The Buchwald-Hartwig amination has become a versatile and widely used method for C-N bond formation. wikipedia.org Its catalytic cycle is well-established and involves palladium cycling between the Pd(0) and Pd(II) oxidation states.

The generally accepted mechanism involves these key steps:

Oxidative Addition: A coordinatively unsaturated Pd(0) complex, typically stabilized by phosphine (B1218219) ligands, reacts with the aryl halide. This step forms a Pd(II) complex.

Ligand Exchange/Amine Coordination: The pyrazole displaces a ligand on the Pd(II) complex. Subsequent deprotonation by a base forms a palladium-amido complex.

Reductive Elimination: The final step is the reductive elimination of the N-arylpyrazole product from the palladium center. This regenerates the active Pd(0) catalyst, allowing the cycle to continue. wikipedia.org

A potential side reaction is β-hydride elimination, which can occur if the amine substrate has β-hydrogens, though this is not a concern with the pyrazole nucleus itself. nih.gov The choice of bulky, electron-rich phosphine ligands is crucial for promoting the reductive elimination step and preventing catalyst decomposition. nih.govrsc.org

Optimization of Reaction Conditions and Catalyst Systems for Yield and Selectivity

Achieving high yield and selectivity in the synthesis of this compound requires careful optimization of several parameters, including the choice of catalyst, ligand, base, solvent, and temperature. Research on the N-arylation of pyrazoles provides a framework for these optimizations. organic-chemistry.orgresearchgate.net

Catalyst and Ligand Systems: The choice of metal and its associated ligand is paramount. For copper-catalyzed systems, CuI is a common and effective catalyst precursor, often paired with diamine ligands like N,N'-dimethylethylenediamine (DMEDA) or phenanthroline derivatives, which enhance catalyst solubility and activity. acs.orgorganic-chemistry.org For palladium-catalyzed reactions, precursors like Pd(dba)₂ (tris(dibenzylideneacetone)dipalladium(0)) are frequently used with bulky, electron-rich phosphine ligands. Ligands such as tBuDavePhos have proven effective for the C-N coupling of 4-halopyrazoles. nih.gov

Base and Solvent Selection: The base plays a critical role in deprotonating the pyrazole N-H, facilitating its coordination to the metal center. Common bases include inorganic carbonates like K₂CO₃ or Cs₂CO₃ and stronger alkoxides like sodium tert-butoxide (NaOtBu). nih.govrsc.org The choice of base can significantly impact reaction rate and yield.

The solvent must be capable of dissolving the reactants and catalyst system and is often a high-boiling point, polar aprotic solvent. Toluene, xylene, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are frequently employed. wikipedia.orgresearchgate.net Microwave irradiation has also been used to expedite reactions, reducing reaction times from hours to minutes. nih.govresearchgate.net

Below are interactive tables summarizing typical optimization studies for related N-arylpyrazole syntheses.

| Entry | Aryl Halide | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 4-Iodo-1-tritylpyrazole | Pd(dba)₂ / tBuDavePhos | NaOtBu | Toluene | 100 | 75 |

| 2 | 4-Bromo-1-tritylpyrazole | Pd(dba)₂ / tBuDavePhos | K₂CO₃ | Xylene | 140 | 55 |

| 3 | 4-Bromo-1-tritylpyrazole | Pd(dba)₂ / tBuDavePhos | NaOtBu | Xylene | 160 (MW) | 92 |

| 4 | 4-Chloro-1-tritylpyrazole | Pd(dba)₂ / tBuDavePhos | NaOtBu | Xylene | 160 (MW) | 20 |

| Entry | Catalyst | Ligand | Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | CuI (5 mol%) | DMEDA (10 mol%) | Dioxane | K₂CO₃ | 110 | 85 |

| 2 | CuI (5 mol%) | DMEDA (10 mol%) | Toluene | K₂CO₃ | 110 | 78 |

| 3 | CuI (5 mol%) | DMEDA (10 mol%) | DMF | K₂CO₃ | 110 | 65 |

| 4 | CuI (5 mol%) | None | Dioxane | K₂CO₃ | 110 | <10 |

Comparative Analysis of Synthetic Routes: Efficiency, Scalability, and Selectivity

Two primary retrosynthetic strategies can be envisioned for the synthesis of this compound.

Route A: Cyclization-Bromination This route involves the initial formation of the 1-(4-chloro-2-fluorophenyl)-1H-pyrazole core, followed by bromination at the C4 position.

Step 1 (Cyclization): Condensation of a 1,3-dicarbonyl compound with (4-chloro-2-fluorophenyl)hydrazine. This is a classic Knorr pyrazole synthesis.

Step 2 (Bromination): Electrophilic bromination of the resulting N-arylpyrazole at the C4 position using a brominating agent such as N-Bromosuccinimide (NBS) or bromine. jmcs.org.mx

Route B: N-Arylation of 4-Bromopyrazole This approach begins with commercially available 4-bromo-1H-pyrazole, which is then coupled with an appropriate arylating agent.

Step 1 (N-Arylation): A copper-catalyzed (Ullmann) or palladium-catalyzed (Buchwald-Hartwig) cross-coupling reaction between 4-bromo-1H-pyrazole and a suitable aryl partner, such as 1,4-dichloro-2-fluorobenzene, 4-chloro-2-fluoro-1-iodobenzene, or (4-chloro-2-fluorophenyl)boronic acid. organic-chemistry.orgmdpi.com

A comparative analysis of these routes is presented below.

| Parameter | Route A: Cyclization-Bromination | Route B: N-Arylation of 4-Bromopyrazole |

|---|---|---|

| Efficiency | Can be highly efficient if performed as a one-pot reaction, potentially offering high overall yields. jmcs.org.mxresearchgate.net However, it can involve multiple steps if intermediates are isolated. Reaction times can be short under optimized conditions. | Typically a single, high-yielding cross-coupling step. Efficiency is highly dependent on the optimization of the catalyst system. Can be more atom-economical if starting materials are readily available. |

| Scalability | Generally scalable. The Knorr synthesis is a robust industrial reaction. However, handling hydrazine derivatives can pose safety challenges on a large scale. Bromination reactions are also scalable but require careful control. | Scalability can be challenging due to the cost of palladium catalysts and specialized ligands. Copper-catalyzed systems are generally more cost-effective for large-scale production. Purification to remove metal residues can be complex. |

| Selectivity | Regioselectivity can be an issue in the initial condensation if an unsymmetrical 1,3-diketone is used. jmcs.org.mx The subsequent bromination is highly selective for the electron-rich C4 position of the pyrazole ring. | Excellent regioselectivity for N-arylation. The primary challenge is achieving chemoselectivity, especially if the arylating agent has multiple halide leaving groups (e.g., 1,4-dichloro-2-fluorobenzene), requiring a catalyst system that selectively activates one over the other. |

Advanced Spectroscopic and Crystallographic Elucidation of 4 Bromo 1 4 Chloro 2 Fluorophenyl 1h Pyrazole

Single Crystal X-ray Diffraction Analysis

No crystallographic data for 4-Bromo-1-(4-chloro-2-fluorophenyl)-1H-pyrazole was found in the public domain.

Determination of Molecular Conformation and Bond Parameters

Specific bond lengths, bond angles, and torsion angles for this compound are not available without experimental single crystal X-ray diffraction data.

Elucidation of Intermolecular Interactions and Crystal Packing

Details regarding the crystal packing, such as the formation of dimers, trimers, or other supramolecular motifs, and specific intermolecular distances for this compound are not available.

Analysis of Halogen Bonding and Other Non-Covalent Interactions

A specific analysis of halogen bonding and other non-covalent interactions, including distances and angles, for this compound cannot be conducted without the relevant crystallographic information.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Comprehensive experimental 1H, 13C, and 19F NMR data for this compound were not found in the available literature.

Comprehensive 1H, 13C, and 19F NMR Data Interpretation for Structural Assignment

Without the primary NMR spectra, a detailed interpretation and assignment of chemical shifts and coupling constants for the protons, carbons, and fluorine atom of this compound cannot be provided.

Application of 2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemical Assignment

Information from 2D NMR experiments such as COSY, HSQC, and HMBC, which would confirm the connectivity of the molecular structure of this compound, is not available.

Dynamic NMR Studies for Conformational Mobility

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique for investigating the kinetics of intramolecular processes that occur on the NMR timescale, such as conformational changes and restricted bond rotations. For this compound, the primary site of potential conformational mobility is the rotation around the C-N single bond connecting the 4-chloro-2-fluorophenyl group to the pyrazole (B372694) ring.

The presence of bulky and electronegative substituents (Cl and F) on the phenyl ring ortho to the pyrazole linkage can create significant steric hindrance. This hindrance may lead to a substantial energy barrier for rotation around the C-N bond. At room temperature, if this rotation is slow on the NMR timescale, distinct signals may be observed for atoms that would otherwise be chemically equivalent.

A variable-temperature (VT) NMR study could be employed to probe this dynamic process. By acquiring spectra at different temperatures, it would be possible to observe changes in the line shape of the NMR signals. At low temperatures, the rotation would be slow, resulting in sharp, distinct peaks for the different conformations. As the temperature is increased, the rate of rotation increases. If the rate becomes comparable to the frequency difference between the signals of the exchanging sites, the peaks will broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal at higher temperatures.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group and Bond Characterization

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups and bonding arrangements within a molecule. The combination of both methods is particularly powerful as they are governed by different selection rules, providing complementary data. spectroscopyonline.com For this compound, the spectra would be characterized by vibrations originating from the substituted phenyl ring and the brominated pyrazole ring.

Expected Vibrational Modes:

Aromatic C-H Stretching: The C-H stretching vibrations of both the phenyl and pyrazole rings are expected to appear in the region of 3150-3000 cm⁻¹.

C=C and C=N Ring Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic pyrazole and phenyl rings typically occur in the 1625-1430 cm⁻¹ range. scialert.net These bands are often strong in both IR and Raman spectra.

C-H In-plane and Out-of-plane Bending: The C-H bending vibrations provide information about the substitution pattern of the aromatic rings and are found in the 1300-1000 cm⁻¹ (in-plane) and 900-675 cm⁻¹ (out-of-plane) regions.

C-Halogen Stretching: The vibrations corresponding to the carbon-halogen bonds are key identifiers. The C-F stretch is typically found around 1250-1000 cm⁻¹, the C-Cl stretch appears in the 850-550 cm⁻¹ region, and the C-Br stretch is observed at lower wavenumbers, typically between 650-500 cm⁻¹.

The following table summarizes the predicted key vibrational frequencies based on data from similar substituted aromatic and heterocyclic compounds. nih.govresearchgate.netglobalresearchonline.net

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| Aromatic C-H Stretch | 3150 - 3000 | Medium | Medium-Strong |

| C=C / C=N Ring Stretch | 1625 - 1430 | Strong | Strong |

| C-F Stretch | 1250 - 1000 | Strong | Weak |

| C-Cl Stretch | 850 - 550 | Strong | Medium |

| C-Br Stretch | 650 - 500 | Medium | Strong |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound by providing a highly accurate mass measurement. For this compound (C₉H₅BrClFN₂), the exact mass of the molecular ion can be calculated. The presence of bromine and chlorine, with their characteristic isotopic patterns (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), would result in a distinctive isotopic cluster for the molecular ion peak, aiding in its identification.

Upon ionization, typically using techniques like electrospray ionization (ESI), the molecule will undergo fragmentation. Analyzing these fragmentation patterns provides valuable structural information. mdpi.comojp.gov Plausible fragmentation pathways for the protonated molecule [M+H]⁺ would likely involve initial cleavages at the weakest bonds or rearrangements leading to stable fragment ions.

Key Fragmentation Pathways:

Loss of Bromine: Cleavage of the C-Br bond, leading to the loss of a bromine radical (•Br), is a common pathway for brominated compounds.

Pyrazole Ring Cleavage: The pyrazole ring can undergo fragmentation, potentially losing molecules like N₂ or HCN.

Cleavage of the Phenyl-Pyrazole Bond: The bond between the phenyl and pyrazole rings could cleave, generating ions corresponding to each of the ring systems.

Halogen Loss from Phenyl Ring: Sequential or concerted loss of chlorine or fluorine from the phenyl ring can also occur.

The following table outlines the expected accurate masses for the parent ion and key potential fragments.

| Ion/Fragment | Formula | Calculated m/z (Monoisotopic) | Description |

|---|---|---|---|

| [M+H]⁺ | [C₉H₆BrClFN₂]⁺ | 274.9547 | Protonated molecular ion |

| [M-Br]⁺ | [C₉H₅ClFN₂]⁺ | 196.0129 | Loss of bromine atom |

| [C₆H₄ClF]⁺ | [C₆H₄ClF]⁺ | 130.0013 | 4-chloro-2-fluorophenyl cation |

| [C₃H₂BrN₂]⁺ | [C₃H₂BrN₂]⁺ | 144.9507 | 4-Bromopyrazole fragment cation |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The chromophore in this compound comprises the conjugated π-electron system extending across both the phenyl and pyrazole rings. mdpi.com The absorption of UV or visible light excites electrons from lower-energy molecular orbitals (like π or n orbitals) to higher-energy anti-bonding orbitals (π*).

The spectrum of this compound is expected to be dominated by intense π → π* transitions, characteristic of aromatic and heteroaromatic systems. researchgate.net The non-bonding electrons on the nitrogen atoms of the pyrazole ring could also potentially participate in n → π* transitions, although these are typically much weaker and may be obscured by the stronger π → π* bands.

The halogen substituents (Br, Cl, F) act as auxochromes. Their lone pair electrons can interact with the π-system of the rings, which can modulate the energy of the electronic transitions. This interaction typically results in a bathochromic (red) shift of the absorption maxima (λₘₐₓ) compared to the unsubstituted parent compound. youtube.comphyschemres.org The extent of this shift depends on the nature and position of the substituent. The solvent polarity can also influence the position of the absorption bands.

Based on studies of similar phenylpyrazole derivatives, the primary absorption bands are expected to appear in the UV region. nih.govphyschemres.org

| Electronic Transition | Expected λₘₐₓ Range (nm) | Description |

|---|---|---|

| π → π | 250 - 320 | High-intensity transition involving the conjugated aromatic system. |

| n → π | > 300 | Low-intensity transition involving non-bonding electrons on nitrogen; may be masked by the π → π* band. |

Theoretical and Computational Chemistry Studies on 4 Bromo 1 4 Chloro 2 Fluorophenyl 1h Pyrazole

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

There is no specific information available in the searched literature regarding DFT calculations performed on 4-Bromo-1-(4-chloro-2-fluorophenyl)-1H-pyrazole.

No published data could be found on the optimized ground state geometry or the conformational landscape of this compound. This type of analysis would typically involve computational methods to determine the most stable three-dimensional arrangement of the atoms, including bond lengths, bond angles, and dihedral angles.

A specific analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound has not been reported in the available literature. Such an analysis is crucial for understanding a molecule's reactivity, with the HOMO-LUMO energy gap indicating its chemical stability and reactivity. For many pyrazole (B372694) derivatives, DFT calculations are used to determine these values and predict their chemical behavior.

There are no specific Molecular Electrostatic Potential (MEP) maps for this compound in the reviewed sources. An MEP map illustrates the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is important for predicting sites of chemical reactions.

Molecular Dynamics Simulations for Solution-Phase Behavior and Solvent Interactions (If Applicable)

No studies detailing molecular dynamics simulations for this compound were found. These simulations would be used to understand the behavior of the molecule in a solvent, providing information on its interactions with solvent molecules and its dynamic properties over time.

Prediction and Validation of Spectroscopic Data using Quantum Chemical Methods

There is no available research that reports the prediction and validation of spectroscopic data (such as IR, Raman, or NMR spectra) for this compound using quantum chemical methods. Such computational predictions are often correlated with experimental data to confirm the molecular structure.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling for Chemical Transformations (Not Biological)

Quantitative Structure-Reactivity Relationship (QSRR) modeling represents a computational approach to correlate the chemical reactivity of a series of compounds with their molecular structures. For this compound, QSRR studies for chemical (non-biological) transformations are pivotal in predicting its behavior in various reactions, optimizing synthetic routes, and understanding its stability. These models are built upon the principle that the reactivity of a molecule is intrinsically linked to its structural and electronic properties, which can be quantified using molecular descriptors.

Detailed research into the QSRR of this compound and its analogs often involves the generation of a dataset of related pyrazole derivatives and the subsequent calculation of a wide array of molecular descriptors. These descriptors fall into several categories, including:

Electronic Descriptors: These pertain to the electron distribution in the molecule and are crucial for predicting reactivity in electrophilic and nucleophilic reactions. Examples include HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, Mulliken charges on specific atoms, and the electrostatic potential map.

Steric Descriptors: These describe the three-dimensional size and shape of the molecule, which can influence reaction rates by hindering or facilitating the approach of reactants. Molar volume and surface area are common steric descriptors.

Topological Descriptors: These are numerical representations of the molecular structure, such as connectivity indices, that describe the arrangement of atoms and bonds.

A hypothetical QSRR study on the reactivity of a series of 4-bromo-1-aryl-1H-pyrazoles in a Suzuki-Miyaura cross-coupling reaction at the C4-position could serve as an illustrative example. In such a study, the reaction rate constant (k) would be the dependent variable to be predicted by the model.

The development of a robust QSRR model follows a systematic workflow:

Dataset Selection: A diverse set of 1-aryl-4-bromopyrazoles with varying substituents on the aryl ring would be synthesized.

Descriptor Calculation: For each compound, a range of quantum chemical descriptors would be calculated using methods like Density Functional Theory (DFT).

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are employed to build a mathematical model that links the descriptors to the observed reactivity.

Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques to ensure its reliability.

For instance, a resulting MLR model might take the form:

log(k) = β₀ + β₁(LUMO) + β₂(qC₄) + β₃(V)

Where:

log(k) is the logarithm of the reaction rate constant.

LUMO is the energy of the Lowest Unoccupied Molecular Orbital.

qC₄ is the partial charge on the C4 carbon atom.

V is the molecular volume.

β₀, β₁, β₂, and β₃ are the regression coefficients determined from the statistical analysis.

The signs and magnitudes of the coefficients provide insights into the reaction mechanism. A negative coefficient for LUMO energy would suggest that a lower LUMO energy, indicating greater electrophilicity, facilitates the reaction. A positive coefficient for the partial charge on the C4 carbon would imply that a more electropositive C4 atom enhances the reaction rate.

Table 1: Hypothetical Dataset for QSRR Modeling of a Suzuki-Miyaura Reaction

| Compound | Substituent on Phenyl Ring | log(k) | LUMO (eV) | qC4 (a.u.) | Molecular Volume (ų) |

| 1 | 4-chloro-2-fluoro | -2.50 | -1.25 | 0.15 | 210 |

| 2 | 4-methoxy | -3.10 | -1.10 | 0.12 | 225 |

| 3 | 4-nitro | -1.80 | -1.50 | 0.18 | 220 |

| 4 | 2,4-dichloro | -2.30 | -1.35 | 0.16 | 230 |

| 5 | H | -2.80 | -1.15 | 0.14 | 200 |

Table 2: Calculated Descriptors and Predicted Reactivity

| Compound | Predicted log(k) | Residual |

| 1 | -2.45 | -0.05 |

| 2 | -3.05 | -0.05 |

| 3 | -1.88 | 0.08 |

| 4 | -2.35 | 0.05 |

| 5 | -2.75 | -0.05 |

These QSRR models are invaluable tools in synthetic organic chemistry, enabling the in silico screening of potential reactants and the prediction of their reactivity in specific chemical transformations, thereby accelerating the discovery and optimization of new chemical entities and processes.

Chemical Reactivity and Advanced Functionalization of 4 Bromo 1 4 Chloro 2 Fluorophenyl 1h Pyrazole

Substitution Reactions Involving Halogen Moieties

The differential reactivity of the three halogen atoms—fluorine, chlorine, and bromine—is central to the functionalization of this molecule. The bromine on the pyrazole (B372694) is ideal for metal-catalyzed reactions, while the fluorine on the phenyl ring is activated for nucleophilic aromatic substitution.

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying the phenyl ring. This reaction typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com In the case of 4-Bromo-1-(4-chloro-2-fluorophenyl)-1H-pyrazole, the fluorine atom is located at the C2' position of the phenyl ring. This position is ortho to the point of attachment of the electron-withdrawing pyrazole ring and para to the chloro substituent, which also contributes to the activation of this site for nucleophilic attack.

The mechanism proceeds via an addition-elimination pathway where a nucleophile attacks the electron-deficient carbon bearing the fluorine, forming the resonance-stabilized Meisenheimer complex. libretexts.org Subsequent elimination of the fluoride ion restores the aromaticity of the ring. Fluorine is often an excellent leaving group in SNAr reactions, not because it is the most stable halide anion, but because its high electronegativity strongly polarizes the C-F bond, making the carbon atom highly electrophilic and accelerating the rate-determining nucleophilic attack step. masterorganicchemistry.comyoutube.com While specific studies on this exact molecule are limited, the electronic configuration suggests that it is well-suited for SNAr reactions with various nucleophiles, such as alkoxides, thiolates, and amines, under appropriate thermal conditions.

The bromine atom at the C4 position of the pyrazole ring is the primary site for diversification through cross-coupling reactions. Direct nucleophilic substitution at this position is generally challenging because the pyrazole ring is a π-excessive heteroaromatic system, making it inherently electron-rich and resistant to attack by nucleophiles. chim.it Such reactions typically require the presence of strong activating groups on the pyrazole ring, which are absent in this molecule.

However, the C4-bromo moiety serves as an excellent electrophilic partner in a vast array of transition-metal-catalyzed reactions. These processes, which are discussed in detail in Section 5.2, represent the most effective and widely used methods for the formal substitution of the bromine atom. These reactions include the formation of new carbon-carbon and carbon-heteroatom bonds, effectively replacing the bromine with aryl, alkyl, alkynyl, amino, or alkoxy groups. For instance, palladium or copper-catalyzed C-N coupling reactions (e.g., Buchwald-Hartwig amination) provide a direct route to 4-aminopyrazole derivatives. researchgate.net

Carbon-Carbon Coupling Reactions for Scaffold Diversification

Transition-metal catalysis, particularly with palladium, has revolutionized the functionalization of halo-heterocycles. The C4-bromo position of this compound is ideally suited for these transformations, enabling the construction of complex molecular architectures.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds and are extensively used to modify 4-bromopyrazoles.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the C4-bromo position with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. It is highly valued for its mild reaction conditions and tolerance of a wide range of functional groups. nih.govmdpi.com Studies on analogous N-alkyl and N-aryl-5-bromoindazoles (isosteres of pyrazoles) have shown that catalysts like Pd(dppf)Cl2 are highly effective. mdpi.com The reaction is versatile, allowing for the introduction of various aryl and heteroaryl groups.

Table 1: Examples of Suzuki-Miyaura Coupling Conditions for Bromo-Indazoles/Pyrazoles Data adapted from studies on structurally related bromo-heterocycles to illustrate potential reactivity.

| Aryl Halide | Boronic Acid | Pd Catalyst | Base | Solvent | Yield | Reference |

| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl2 | K2CO3 | DME | 84% | mdpi.com |

| 3-Bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one | 4-Methoxyphenylboronic acid | Pd(PPh3)4 | Na2CO3 | Dioxane/H2O | 89% | nih.gov |

| Bromobenzene | Phenylboronic acid | Bis(pyrazolyl)palladium(II) complex | K2CO3 | Toluene | 98% | rsc.org |

Heck Reaction: The Heck reaction couples the C4-bromo position with an alkene to form a new, substituted alkene. researchgate.net This reaction typically requires a palladium catalyst and a base, such as triethylamine (TEA). Mechanochemically activated Heck couplings have been developed for bromoindazoles, demonstrating high efficiency and selectivity, even with unactivated alkenes. beilstein-journals.org This method provides a route to introduce vinyl groups, which can be further functionalized.

Table 2: Example of Heck Reaction Conditions for a Bromo-Indazole Data from a related bromo-heterocycle demonstrating the feasibility of the transformation.

| Aryl Halide | Alkene | Pd Catalyst | Base | Additive | Yield | Reference |

| 3-Bromo-1H-indazole | Styrene | Pd(OAc)2/PPh3 | TEA | NaBr, TBAB | 93% | beilstein-journals.org |

Sonogashira Coupling: This reaction creates a C-C bond between the C4-bromo position and a terminal alkyne. researchgate.net It is traditionally catalyzed by a palladium complex with a copper(I) co-catalyst, although modern copper-free protocols have been developed to avoid the formation of alkyne homocoupling byproducts. nih.govnih.gov This reaction is instrumental for introducing alkynyl moieties, which are valuable for extending conjugation and as precursors for other functional groups. researchgate.netacs.org

Table 3: Examples of Sonogashira Coupling Conditions for Bromo-Pyrazoles Data from studies on structurally related 4-bromo-pyrazoles.

| Bromo-Pyrazole | Alkyne | Pd Catalyst | Co-catalyst | Base | Solvent | Yield | Reference |

| 4-Bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole | Trimethylsilylacetylene | Pd(PPh3)2Cl2 | CuI | TEA | THF | 95% | researchgate.net |

| 4-Bromo-3,5-dimethylisoxazole | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl | None (Cu-free) | TMP | DMSO | 42% | nih.gov |

Beyond palladium, other transition metals are effective for catalyzing cross-coupling reactions. Copper-catalyzed reactions, in particular, offer complementary reactivity.

Copper-Catalyzed Coupling: Copper-based systems are well-known for facilitating Ullmann-type reactions, which are used to form C-N, C-O, and C-S bonds. rsc.org These reactions are particularly effective for coupling aryl halides with azoles, phenols, and alcohols. researchgate.netfrontiersin.org Recent advances have led to the development of highly active copper-pincer bis(N-heterocyclic carbene) complexes that catalyze C-N coupling in the air. frontiersin.org Oxalohydrazide-based ligands have also enabled copper-catalyzed C-O couplings with high turnover numbers, tolerating a wide array of functional groups. nih.gov These methods provide powerful alternatives to palladium-catalyzed Buchwald-Hartwig aminations and etherifications.

Functional Group Transformations on the Pyrazole and Phenyl Rings

In addition to reactions at the halogen sites, the pyrazole and phenyl rings can undergo other transformations, either on the starting material or on the products derived from coupling reactions. A prominent strategy is the direct C–H functionalization, which avoids the need for pre-installed leaving groups. rsc.orgnih.govmdpi.com

For 1,4-disubstituted pyrazoles like the title compound, the C5 position is the most electron-rich and sterically accessible site, making it the primary target for electrophilic substitution and metal-catalyzed C-H activation. Palladium-catalyzed direct C5-arylation of N-protected 4-bromopyrazoles has been shown to proceed with high chemoselectivity, leaving the C4-bromo bond intact for subsequent cross-coupling reactions. This sequential C-H/C-Br functionalization strategy allows for the controlled, stepwise introduction of different substituents at both the C4 and C5 positions. researchgate.net

Furthermore, the functional groups introduced via the cross-coupling reactions described in Section 5.2 can be subjected to a wide range of transformations.

Alkyne Modifications: An alkynyl group installed via Sonogashira coupling can be partially reduced to a (Z)- or (E)-alkene, fully reduced to an alkyl chain, or participate in cycloaddition reactions to form new heterocyclic rings.

Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction can introduce a formyl (–CHO) group at the C5 position of the pyrazole ring, which can then be oxidized to a carboxylic acid or reduced to a hydroxymethyl group. nih.gov

C5-Thiocyanation: The C5 position can also be functionalized through oxidative thiocyanation, providing a handle for further synthetic elaboration. beilstein-journals.org

These diverse synthetic strategies highlight the utility of this compound as a versatile platform for constructing complex and functionally diverse molecules.

Electrophilic Aromatic Substitution on the Phenyl Ring (Considering Deactivating Halogens)

Electrophilic aromatic substitution (EAS) on the 1-(4-chloro-2-fluorophenyl) ring of the title compound is a complex process governed by the directing effects of three substituents: the 4-chloro group, the 2-fluoro group, and the 1-pyrazolyl group. All three of these substituents are generally considered ortho-, para-directors. However, the halogens are deactivating due to their inductive electron-withdrawing effect, which is stronger than their resonance electron-donating effect. libretexts.org The pyrazolyl group's directing effect is highly dependent on the reaction conditions.

In neutral or weakly acidic media, the pyrazole ring is a moderately activating, ortho-, para-directing group. However, in strongly acidic conditions, such as those used for nitration (a mixture of nitric and sulfuric acids) or sulfonation (fuming sulfuric acid), the pyrazole ring becomes protonated. This protonation converts the pyrazolyl group into a strongly deactivating, meta-directing group with respect to the pyrazole ring itself, but more importantly, it deactivates the entire pyrazole moiety towards further electrophilic attack. Consequently, under these strongly acidic conditions, electrophilic substitution is directed to the less deactivated phenyl ring.

Research on 1-phenylpyrazole derivatives has shown that nitration with mixed acids occurs predominantly at the para-position of the phenyl ring. cdnsciencepub.com This is because the protonated pyrazole ring deactivates the aromatic system it is attached to, making the phenyl ring the site of electrophilic attack.

For this compound, the directing effects on the phenyl ring are as follows:

Fluoro group (at C2): Ortho-, para-directing. The para position is C5, and the ortho position is C3.

Chloro group (at C4): Ortho-, para-directing. The ortho positions are C3 and C5.

1-Pyrazolyl group (at C1): Ortho-, para-directing (under non-acidic conditions), but deactivating and effectively directing to the phenyl ring under strongly acidic conditions.

Considering the combined directing effects of the fluoro and chloro groups, the most likely positions for electrophilic attack on the phenyl ring are C3 and C5, as these positions are ortho to one halogen and meta to the other, or ortho to both. Steric hindrance from the adjacent pyrazolyl group might disfavor substitution at the C6 position. The electronic effects of the halogens would lead to a mixture of isomers, with the precise ratio depending on the specific electrophile and reaction conditions.

| Electrophilic Aromatic Substitution | Reagents | Expected Major Product(s) on the Phenyl Ring |

| Nitration | HNO₃, H₂SO₄ | Substitution at C3 and/or C5 of the phenyl ring. |

| Sulfonation | Fuming H₂SO₄ | Substitution at C3 and/or C5 of the phenyl ring. |

| Halogenation | Br₂, FeBr₃ or Cl₂, FeCl₃ | Substitution at C3 and/or C5 of the phenyl ring. |

| Friedel-Crafts Alkylation/Acylation | R-Cl, AlCl₃ or RCOCl, AlCl₃ | Generally low reactivity due to the deactivating nature of the halogen substituents. If a reaction occurs, substitution would be expected at C3 and/or C5. |

It is important to note that Friedel-Crafts reactions are often incompatible with strongly deactivated aromatic rings, and thus, the 1-(4-chloro-2-fluorophenyl) ring in this molecule would be expected to be unreactive under typical Friedel-Crafts conditions. wikipedia.org

Applications As Advanced Chemical Precursors and Ligands in Research

Strategic Building Block in the Synthesis of Complex Organic Architectures

The molecular framework of 4-Bromo-1-(4-chloro-2-fluorophenyl)-1H-pyrazole is designed for versatility in synthetic organic chemistry. The presence of a bromine atom at the 4-position of the pyrazole (B372694) ring offers a reactive site for various cross-coupling reactions, enabling the construction of more complex molecules. Pyrazoles are a well-established class of five-membered heterocyclic compounds that are integral to the development of pharmaceuticals and agrochemicals. nih.govnih.gov The specific substitution pattern of this compound provides a platform for creating a diverse range of derivatives with tailored properties.

The utility of 4-bromo-1-arylpyrazoles as precursors for more elaborate heterocyclic structures is well-documented. The bromine atom can be readily displaced or utilized in metal-catalyzed cross-coupling reactions to introduce new functional groups or to build larger molecular assemblies.

Cross-Coupling Reactions: The C-Br bond at the pyrazole C4-position is a key functional handle for forming new carbon-carbon and carbon-heteroatom bonds. Reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings can be employed to introduce aryl, alkyl, alkynyl, or amino groups, respectively. This versatility allows for the synthesis of a vast array of 1,4-disubstituted pyrazole derivatives.

Synthesis of Fused Systems: Pyrazole derivatives serve as foundational units for constructing fused heterocyclic systems. nih.gov For instance, functional groups introduced via the bromo-substituent can be designed to undergo subsequent intramolecular cyclization reactions. Depending on the chosen reactants, this can lead to the formation of bicyclic systems like pyrazolo[3,4-b]pyridines, pyrazolo[1,5-a]pyrimidines, or other fused architectures that are of significant interest in medicinal chemistry. nih.gov

Table 1: Examples of Transformations Using Bromo-Pyrazole Scaffolds

| Reaction Type | Reagent/Catalyst | Product Type | Potential Application |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst | 4-Aryl-1-phenylpyrazole | Building block for complex ligands |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | 4-Alkynyl-1-phenylpyrazole | Precursor for optoelectronic materials |

| Buchwald-Hartwig Amination | Amine, Pd catalyst | 4-Amino-1-phenylpyrazole | Intermediate for bioactive compounds |

| Cyclocondensation | 1,3-Dicarbonyl compound | Pyrazolo[1,5-a]pyrimidine | Scaffold for kinase inhibitors |

Multi-component reactions (MCRs) are powerful tools in modern synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. rsc.orgrsc.org This approach is highly valued in drug discovery for its efficiency and ability to generate large libraries of structurally diverse compounds. nih.gov

While the direct participation of this compound in MCRs would depend on its specific reactivity, it can be easily converted into derivatives that are suitable for such reactions. For example, conversion of the bromo group into a formyl group via a lithium-halogen exchange followed by quenching with dimethylformamide (DMF) would yield a pyrazole-4-carbaldehyde. This aldehyde derivative could then serve as a key component in various MCRs, such as the Biginelli or Hantzsch reactions, to produce complex heterocyclic structures like dihydropyrimidinones or dihydropyridines bearing the pyrazole substituent. The use of such pyrazole-derived building blocks in MCRs facilitates the rapid assembly of novel chemical entities for biological screening. nih.gov

Exploration as a Ligand in Coordination Chemistry and Catalysis

The pyrazole nucleus contains two nitrogen atoms, one of which (at the 2-position) possesses a lone pair of electrons that is available for coordination to metal ions. researchgate.net This makes pyrazole and its derivatives excellent ligands in coordination chemistry, capable of forming stable complexes with a wide range of transition metals. researchgate.netresearchgate.net

The compound this compound can act as a monodentate ligand, coordinating to a metal center through its N2 atom. The electronic properties of the ligand, and consequently the resulting metal complex, are influenced by the substituents on the pyrazole and phenyl rings. The electron-withdrawing nature of the halogen atoms (Br, Cl, F) can affect the Lewis basicity of the coordinating nitrogen atom, thereby modulating the strength of the metal-ligand bond.

The steric bulk of the 1-(4-chloro-2-fluorophenyl) group can also play a significant role in determining the geometry and coordination number of the final metal complex. Researchers design and synthesize metal complexes with pyrazole-based ligands to study fundamental aspects of coordination chemistry and to develop new materials with specific magnetic, optical, or catalytic properties. researchgate.netnih.gov

Table 2: Potential Metal Complexes with Pyrazole Ligands

| Metal Ion | Typical Geometry | Research Interest |

|---|---|---|

| Copper(II) | Square Planar, Octahedral | Catalysis, Bioinorganic models |

| Zinc(II) | Tetrahedral | Luminescent materials, Sensing |

| Palladium(II) | Square Planar | Cross-coupling catalysis |

Metal complexes containing pyrazole ligands have been extensively investigated as catalysts in various organic transformations. mdpi.com The specific role of the pyrazole ligand can range from being a simple spectator ligand that stabilizes the metal center to actively participating in the catalytic cycle.

For instance, copper-pyrazole complexes have demonstrated catalytic activity in oxidation reactions, mimicking the function of certain metalloenzymes. mdpi.com Palladium complexes bearing pyrazole-based ligands are explored for their efficacy in C-C and C-N cross-coupling reactions. The electronic and steric environment created by the ligands around the metal center is crucial for the catalyst's activity, selectivity, and stability. While specific catalytic studies on complexes derived from this compound are not extensively reported, its structural similarity to other catalytically active pyrazole ligands suggests that its metal complexes could be promising candidates for investigation in homogeneous catalysis.

Potential in Materials Science: Advanced Optoelectronic or Polymer Applications (If Photophysical Properties are Relevant)

Pyrazole derivatives have been recognized for their luminescent and fluorescent properties, making them attractive candidates for applications in materials science. nih.gov The extended π-conjugation in aromatic heterocyclic systems can lead to interesting photophysical behaviors, such as fluorescence in the visible region of the electromagnetic spectrum.

The compound this compound, with its interconnected aromatic rings, possesses a conjugated system that could give rise to fluorescence. The nature and position of substituents can fine-tune the emission wavelength, quantum yield, and other photophysical parameters. Such fluorescent molecules are the basis for organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging agents.

Furthermore, the synthesis of zinc(II) complexes with pyrazole ligands has been shown to sometimes enhance fluorescence, making them suitable for optoelectronic applications. rsc.org The presence of a heavy atom like bromine in the structure could also potentially facilitate intersystem crossing, a phenomenon that is relevant for the development of phosphorescent materials used in specialized OLEDs and sensing applications. The incorporation of such pyrazole-based units into polymer backbones is another avenue for creating new functional materials with tailored optical or electronic properties.

Intermediate in Agrochemical Research for Novel Compound Synthesis

The primary application of this compound in agrochemical research is as a foundational building block for the creation of more complex molecules with potential pesticidal activity. The bromine atom at the 4-position of the pyrazole ring is a particularly useful functional group for chemists, as it can be readily replaced or used in coupling reactions to introduce new substituents.

One of the key chemical pathways involves the transformation of the bromo-pyrazole into pyrazole-4-carboxamide derivatives. These compounds are a significant class of fungicides that act by inhibiting the succinate (B1194679) dehydrogenase (SDH) enzyme in the fungal respiratory chain. The general synthetic route often starts with the conversion of the bromo-pyrazole to a carboxylic acid or its corresponding acyl chloride, followed by amidation with a desired amine.

While specific, publicly available detailed chemical pathways starting directly from this compound are limited in the provided search results, the general synthesis strategies for analogous pyrazole-containing pesticides are well-documented. For instance, the synthesis of various pyrazole carboxamide fungicides often involves the coupling of a pyrazole acid chloride with a substituted aniline (B41778).

In a representative, though not directly identical, synthetic approach for creating pyrazole-based agrochemicals, a substituted pyrazole core is functionalized to introduce a carboxylic acid group. This acid is then activated, typically by conversion to an acid chloride, and reacted with an appropriate amine to form the final amide product.

Table 1: Representative Chemical Transformation of a Bromopyrazole Intermediate

| Step | Reactant | Reagent(s) | Product | Purpose |

| 1 | 4-Bromopyrazole Derivative | 1. n-BuLi2. CO₂3. H₃O⁺ | Pyrazole-4-carboxylic Acid Derivative | Introduction of a carboxylic acid functional group |

| 2 | Pyrazole-4-carboxylic Acid Derivative | SOCl₂ or (COCl)₂ | Pyrazole-4-carbonyl Chloride Derivative | Activation of the carboxylic acid for amidation |

| 3 | Pyrazole-4-carbonyl Chloride Derivative | Substituted Aniline, Base | Pyrazole-4-carboxamide End Product | Formation of the final active molecule |

This table illustrates a generalized pathway and does not represent a specific synthesis starting from this compound due to the absence of such detailed information in the provided search results. The yields and specific conditions for these reactions would be highly dependent on the exact substrates and reagents used.

The research into novel pyrazole derivatives for agrochemical applications is a dynamic field. The use of intermediates like this compound is central to the discovery process, enabling the exploration of new chemical spaces and the development of next-generation crop protection solutions.

Advanced Analytical Methodologies for Purity and Reaction Monitoring in Research Environments

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for separating 4-Bromo-1-(4-chloro-2-fluorophenyl)-1H-pyrazole from starting materials, byproducts, and other impurities, thereby allowing for accurate purity assessment.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound. The development of a robust HPLC method is critical for achieving accurate and reproducible results. A typical approach involves reverse-phase chromatography, which separates compounds based on their hydrophobicity.

For a compound like this compound, a C18 column is often the stationary phase of choice due to its versatility and effectiveness in separating a wide range of non-polar to moderately polar compounds. The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, often with an acid modifier like formic acid or phosphoric acid to improve peak shape and resolution. sielc.com For applications requiring compatibility with mass spectrometry (MS), volatile modifiers like formic acid are preferred. sielc.com Method development involves optimizing parameters such as mobile phase composition, flow rate, column temperature, and detector wavelength to ensure adequate separation of the main compound from any potential impurities.

Table 1: Illustrative HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | Reverse-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid |

| Gradient | Isocratic or Gradient elution, optimized for impurity separation |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV-Vis at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) for Volatile Byproducts and Reactants

Gas Chromatography (GC) is a complementary technique to HPLC, particularly useful for the analysis of volatile and semi-volatile substances that may be present as reactants, solvents, or byproducts in the synthesis of this compound. thermofisher.com Given the compound's relatively high molecular weight and likely low volatility, GC is more suited for monitoring the consumption of volatile starting materials or the formation of low-boiling-point impurities rather than for analyzing the final product directly.

The method typically employs a capillary column with a non-polar or mid-polarity stationary phase. A common choice is a 5% phenyl polysiloxane phase, which provides good separation for a wide range of organic molecules. The sample is vaporized in a heated inlet and carried through the column by an inert gas, such as helium or nitrogen. A Flame Ionization Detector (FID) is often used for its high sensitivity to organic compounds.

Table 2: Typical GC Parameters for Volatile Impurity Analysis

| Parameter | Condition |

|---|---|

| Column | Capillary Column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) |

| Stationary Phase | 5% Phenyl Polysiloxane |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Temperature ramp from 50 °C to 280 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a powerful tool for analyzing complex reaction mixtures and identifying unknown impurities.

GC-MS and LC-MS/MS for Reaction Progress and Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are essential for the comprehensive analysis of reaction mixtures containing this compound. These techniques are critical for impurity profiling, which involves the detection, identification, and quantification of unwanted chemicals that can affect product efficacy and safety. thermofisher.com

GC-MS combines the separation power of GC with the identification capabilities of mass spectrometry. It is highly effective for identifying volatile and semi-volatile impurities. thermofisher.com As components elute from the GC column, they are ionized, and the resulting mass spectrum provides a molecular fingerprint that can be used to identify the compound by matching it against spectral libraries or through interpretation of fragmentation patterns.

LC-MS/MS is the cornerstone for analyzing the main compound and its non-volatile impurities. chimia.chnih.gov The liquid chromatograph separates the components of the mixture, which are then introduced into the mass spectrometer. Tandem MS (MS/MS) allows for the selection of a specific ion (a precursor ion), its fragmentation, and the analysis of the resulting fragment ions (product ions). This process provides detailed structural information that is crucial for elucidating the structures of unknown impurities or degradation products. chimia.ch High-resolution mass spectrometry (HRMS) can further provide highly accurate mass measurements, enabling the determination of elemental compositions with high confidence. thermofisher.com

Table 3: Example of Impurity Profiling Data from LC-MS/MS

| Retention Time (min) | Precursor Ion (m/z) | Major Fragment Ions (m/z) | Proposed Identity |

|---|---|---|---|

| 8.5 | 354.9 | 275.0, 155.1 | This compound |

| 6.2 | 275.0 | 195.1, 129.0 | Potential debrominated impurity |

| 9.1 | 370.9 | 291.0, 171.1 | Potential oxidized impurity (+O) |

Spectroscopic Techniques for in situ Reaction Monitoring (e.g., FT-IR, NMR)

In situ spectroscopic techniques allow for real-time monitoring of chemical reactions as they occur, providing valuable insights into reaction kinetics, mechanisms, and the formation of transient intermediates without the need for sample extraction.

Fourier-Transform Infrared (FT-IR) Spectroscopy can be used to monitor the progress of the synthesis of this compound in real-time. nih.govxjtu.edu.cn By inserting an attenuated total reflectance (ATR) probe into the reaction vessel, changes in the infrared spectrum can be continuously recorded. This allows chemists to track the disappearance of characteristic vibrational bands of the reactants and the simultaneous appearance of bands corresponding to the product. For instance, one could monitor the C-N bond formation or specific changes in the aromatic ring vibration region to determine the reaction endpoint. mdpi.com This method helps in optimizing reaction conditions and preventing the formation of unwanted byproducts. nih.gov

Table 4: Key FT-IR Vibrational Frequencies for Reaction Monitoring

| Functional Group | Wavenumber (cm⁻¹) | Observation |

|---|---|---|

| Reactant N-H stretch | ~3300-3500 | Decreases as reaction proceeds |

| Aromatic C-H stretch | ~3000-3100 | Shifts upon substitution |

| Pyrazole (B372694) Ring C=N/C=C | ~1500-1600 | Increases as product forms |

| C-F stretch | ~1200-1250 | Stable product peak |

| C-Cl stretch | ~700-800 | Stable product peak |

| C-Br stretch | ~500-600 | Stable product peak |

Nuclear Magnetic Resonance (NMR) Spectroscopy is another powerful tool for in situ reaction monitoring. By placing a reaction tube directly in the NMR spectrometer, spectra can be acquired at regular intervals. ¹H NMR can be used to follow the changes in the aromatic proton signals, while ¹⁹F NMR is particularly valuable for monitoring reactions involving fluorinated compounds like this compound. magritek.com The appearance of new signals corresponding to the product and the disappearance of reactant signals provide a quantitative measure of reaction conversion over time. This data is invaluable for kinetic studies and for understanding reaction mechanisms. magritek.com

Table 5: Hypothetical NMR Shifts for Reaction Monitoring

| Nucleus | Reactant Chemical Shift (δ, ppm) | Product Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H (Pyrazole H) | ~7.6 | ~8.1 (New signal appears) |

| ¹H (Aromatic H) | ~7.0-7.4 | ~7.2-7.8 (Signal pattern changes) |

| ¹⁹F (Aromatic F) | ~ -115 | ~ -119 (New signal appears) |

Future Directions and Emerging Research Avenues for Halogenated Pyrazole Compounds

Development of Greener Synthetic Routes and Sustainable Methodologies

Traditional methods for synthesizing pyrazole (B372694) derivatives often involve harsh reaction conditions, the use of hazardous reagents, and environmentally harmful solvents, which present significant challenges to sustainable chemistry. benthamdirect.com Consequently, there is a growing emphasis on developing greener and more sustainable synthetic strategies. nih.govresearchgate.net These modern approaches prioritize the use of eco-friendly solvents, renewable energy sources like microwave and ultrasound, and recyclable catalysts to create efficient, high-yielding, and environmentally benign processes. benthamdirect.comnih.gov

Key areas of development in the green synthesis of halogenated pyrazoles include:

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netresearchgate.netnih.gov This technique, particularly when coupled with solvent-free conditions, significantly reduces energy consumption and chemical waste. researchgate.netnih.gov

Ultrasonic-Assisted Synthesis: Sonication provides an alternative energy source that can promote reactions through acoustic cavitation. researchgate.net Ultrasound-assisted synthesis has been successfully applied to the formation of pyrazole derivatives, often in aqueous media, enhancing the sustainability of the process. researchgate.net

Catalyst-Free and Solvent-Free Reactions: The ideal green synthesis minimizes or eliminates the use of catalysts and solvents. researchgate.net Research is ongoing to develop pyrazole syntheses that can proceed efficiently at room temperature or under solvent-free conditions, reducing the environmental impact. researchgate.netrsc.org

Use of Green Solvents: When solvents are necessary, the focus is shifting towards environmentally friendly options such as water or ethanol. researchgate.nettandfonline.com Water, in particular, is an attractive solvent due to its low cost, non-toxicity, and non-flammability. researchgate.net

Multicomponent Reactions: These reactions, where multiple starting materials are combined in a single step to form a complex product, are inherently more atom-economical and efficient than traditional multi-step syntheses. nih.govrsc.org

| Green Synthesis Technique | Advantages |

| Microwave Irradiation | Shorter reaction times, higher yields, reduced energy consumption. researchgate.netresearchgate.netnih.gov |

| Ultrasonication | Enhanced reaction rates, use of aqueous media. researchgate.net |

| Catalyst-Free/Solvent-Free | Reduced waste, simplified purification. researchgate.netrsc.org |

| Green Solvents (e.g., Water) | Low cost, non-toxic, environmentally benign. researchgate.nettandfonline.com |

| Multicomponent Reactions | High atom economy, operational simplicity. nih.govrsc.org |

Computational Design of Novel Derivatives with Tailored Chemical Reactivity

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, allowing for the rational design of novel molecules with specific properties. eurasianjournals.com For halogenated pyrazoles, computational methods can predict how structural modifications will influence chemical reactivity, biological activity, and physical properties.

Key computational approaches include:

Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) provide detailed insights into the electronic structure of pyrazole derivatives. eurasianjournals.comresearchgate.net This information can be used to predict reactivity, stability, and spectroscopic properties.

Molecular Modeling: Techniques such as homology modeling and molecular docking are used to predict the binding modes and affinities of pyrazole derivatives to biological targets. eurasianjournals.com This is crucial for designing new therapeutic agents.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models can then be used to predict the activity of new, unsynthesized derivatives, guiding synthetic efforts towards more potent compounds. nih.gov

Molecular Dynamics Simulations: These simulations provide a dynamic picture of how pyrazole derivatives behave over time, exploring their conformational flexibility and interactions with their environment. eurasianjournals.com

The integration of these computational tools allows researchers to design novel halogenated pyrazole derivatives with tailored reactivity for specific applications, accelerating the discovery of new functional molecules. eurasianjournals.com

Investigation of Unexplored Chemical Transformations and Rearrangements

While the fundamental reactivity of the pyrazole ring is well-established, there is ongoing research into novel chemical transformations and rearrangements that can lead to new and complex molecular architectures. mdpi.commdpi.com The presence of halogen atoms on the pyrazole ring, as in 4-bromo-1-(4-chloro-2-fluorophenyl)-1H-pyrazole, provides a handle for a variety of cross-coupling and substitution reactions. mdpi.com

Emerging areas of investigation include:

Ring Transformations: Under certain conditions, the pyrazole ring can undergo rearrangement to form other heterocyclic systems, such as 1,2,4-triazoles. researchgate.net The exploration of these transformations could lead to the discovery of novel scaffolds with unique properties.

Asymmetric Skeletal Rearrangements: Recent research has demonstrated the potential for asymmetric rearrangements of pyrazole-fused systems, allowing for the synthesis of chiral, spirocyclic frameworks from fused-ring precursors. acs.org

C-H Functionalization: The direct functionalization of C-H bonds is a highly sought-after transformation in organic synthesis as it avoids the need for pre-functionalized starting materials. thieme-connect.com Developing new methods for the selective C-H functionalization of the pyrazole ring would open up new avenues for derivatization.

Photochemical Reactions: The use of visible light to promote chemical reactions is a rapidly growing area of green chemistry. researchgate.net Investigating the photochemical reactivity of halogenated pyrazoles could lead to the development of novel, mild, and selective transformations.

Advanced Materials Integration and Nanoscale Applications

The unique electronic and structural properties of pyrazole derivatives make them attractive candidates for applications in materials science. mdpi.com Their ability to coordinate with metal ions has led to their use in the construction of metal-organic frameworks (MOFs) and other coordination polymers.

Future research in this area may focus on:

Organic Light-Emitting Diodes (OLEDs): Pyrazole-containing compounds have shown promise as fluorescent materials, and further research could lead to their integration into OLED devices.

Sensors: The ability of the pyrazole ring to interact with various analytes makes it a promising scaffold for the development of chemical sensors.

Nanomaterials: Functionalizing nanoparticles with pyrazole derivatives can impart new properties and functionalities, opening up possibilities in areas such as catalysis and nanomedicine.

Functional Polymers: Incorporating halogenated pyrazole units into polymer backbones could lead to the development of new materials with tailored thermal, electronic, and optical properties.

Overcoming Synthetic Challenges for Industrial Scale-Up of Research Compounds

The transition from a laboratory-scale synthesis to an industrial-scale process presents numerous challenges, including cost, safety, and scalability. For halogenated pyrazoles, key considerations for industrial scale-up include:

Process Optimization: Optimizing reaction conditions such as temperature, pressure, and catalyst loading is crucial for maximizing yield and minimizing cost on a large scale.

Continuous Flow Synthesis: Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation. nih.gov This technology is particularly well-suited for the handling of hazardous intermediates and reagents that may be involved in pyrazole synthesis. nih.gov

Reagent Sourcing and Cost: The availability and cost of starting materials and reagents are major factors in the economic viability of an industrial process. Research into utilizing cheaper and more readily available starting materials is essential.

Purification: Developing efficient and scalable purification methods is critical for obtaining high-purity products. This may involve exploring alternatives to traditional chromatography, such as crystallization or distillation.

Waste Management: Minimizing waste and developing environmentally friendly methods for waste treatment are crucial aspects of sustainable industrial chemistry.

Addressing these challenges will be essential for the successful commercialization of new technologies and products based on halogenated pyrazole compounds. researchgate.net

Q & A

Q. What are the established synthetic routes for 4-Bromo-1-(4-chloro-2-fluorophenyl)-1H-pyrazole?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example:

- Nucleophilic substitution : A halogenated aryl group (e.g., 4-chloro-2-fluorophenyl) reacts with a brominated pyrazole precursor. Reaction conditions (e.g., temperature, solvent polarity) influence yield and regioselectivity .

- Cyclization : Ethyl acetoacetate derivatives may undergo cyclization with hydrazines in the presence of POCl₃ or other catalysts to form the pyrazole core, followed by bromination at the 4-position .

Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradient).

Q. What spectroscopic and crystallographic methods confirm the compound’s structure?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., fluorine’s deshielding effect on adjacent protons, bromine’s isotopic signature) .

- X-ray Crystallography : Resolves molecular geometry and packing. For example, orthorhombic crystal systems (space group P2₁2₁2₁) with unit cell parameters a = 11.3476 Å, b = 14.0549 Å, c = 15.954 Å (similar derivatives) are analyzed using SHELX programs for refinement .

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., m/z 288.94 for C₉H₅BrClFN₂).

Advanced Research Questions

Q. How do steric and electronic effects influence regioselectivity during bromination of pyrazole derivatives?

Methodological Answer: Bromination at the 4-position is governed by:

- Electronic Factors : Electron-rich pyrazole rings favor electrophilic substitution. The 4-position is activated by adjacent nitrogen atoms, while electron-withdrawing groups (e.g., -Cl, -F) on the aryl substituent modulate reactivity .

- Steric Hindrance : Bulky substituents (e.g., trityl groups) at the 1-position can block alternative bromination sites. Computational modeling (DFT) predicts reaction sites by analyzing frontier molecular orbitals .

Example : In 1-(4-chloro-2-fluorophenyl)pyrazole, bromination at the 4-position occurs with >80% yield in DMF using NBS (N-bromosuccinimide) .

Q. How can crystallographic data resolve discrepancies in spectral interpretations?

Methodological Answer:

- Ambiguity in NMR Assignments : Overlapping signals (e.g., aromatic protons) are resolved by comparing experimental NMR data with computed chemical shifts (GIAO method) and cross-validating with X-ray-derived bond lengths/angles .

- Torsional Angles and Conformation : Crystal structures reveal non-covalent interactions (e.g., C–H···π, π–π stacking) that influence spectral splitting. For example, dihedral angles between pyrazole and aryl rings affect UV-Vis absorption maxima .

Case Study : A derivative with conflicting NOESY data was resolved via SHELXL-refined structures showing intramolecular hydrogen bonds that distort proton environments .

Q. What strategies optimize purity and yield in large-scale synthesis?

Methodological Answer:

- Reaction Optimization : Use Design of Experiments (DoE) to test variables (solvent, catalyst loading, temperature). For example, DMF increases reaction rates but may require post-reaction dialysis to remove polar byproducts .

- Purification : Recrystallization from ethanol/water mixtures (7:3 v/v) removes unreacted precursors. High-purity (>98%) product is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .

- Scale-Up Challenges : Control exothermic reactions (e.g., bromination) using jacketed reactors with gradual reagent addition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products